Cas no 2229281-27-8 (1,1,1-trifluoro-3-(4-methylnaphthalen-1-yl)propan-2-ol)

1,1,1-Trifluoro-3-(4-methylnaphthalen-1-yl)propan-2-ol is a fluorinated aromatic alcohol with a naphthalene backbone, offering unique chemical properties due to the presence of both trifluoromethyl and hydroxyl functional groups. The compound's structural features enhance its utility as an intermediate in pharmaceutical and agrochemical synthesis, where fluorine incorporation often improves metabolic stability and bioavailability. The methyl-substituted naphthalene moiety contributes to increased lipophilicity, facilitating interactions with hydrophobic targets. Its well-defined reactivity profile makes it suitable for further derivatization, including etherification or esterification. The trifluoromethyl group also imparts electron-withdrawing effects, influencing the compound's acidity and potential catalytic applications. This product is typically handled under controlled conditions due to its sensitivity to moisture and strong bases.
1,1,1-trifluoro-3-(4-methylnaphthalen-1-yl)propan-2-ol structure
2229281-27-8 structure
Product Name:1,1,1-trifluoro-3-(4-methylnaphthalen-1-yl)propan-2-ol
CAS No:2229281-27-8
MF:C14H13F3O
MW:254.247634649277
CID:5992793
PubChem ID:165882937
Update Time:2025-10-28

1,1,1-trifluoro-3-(4-methylnaphthalen-1-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1,1,1-trifluoro-3-(4-methylnaphthalen-1-yl)propan-2-ol
    • EN300-1942330
    • 2229281-27-8
    • Inchi: 1S/C14H13F3O/c1-9-6-7-10(8-13(18)14(15,16)17)12-5-3-2-4-11(9)12/h2-7,13,18H,8H2,1H3
    • InChI Key: MIPBLFCQZQGMMH-UHFFFAOYSA-N
    • SMILES: FC(C(CC1C=CC(C)=C2C=CC=CC=12)O)(F)F

Computed Properties

  • Exact Mass: 254.09184952g/mol
  • Monoisotopic Mass: 254.09184952g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 20.2Ų

1,1,1-trifluoro-3-(4-methylnaphthalen-1-yl)propan-2-ol Pricemore >>

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Additional information on 1,1,1-trifluoro-3-(4-methylnaphthalen-1-yl)propan-2-ol

Comprehensive Overview of 1,1,1-Trifluoro-3-(4-methylnaphthalen-1-yl)propan-2-ol (CAS No. 2229281-27-8)

1,1,1-Trifluoro-3-(4-methylnaphthalen-1-yl)propan-2-ol (CAS No. 2229281-27-8) is a fluorinated organic compound with significant potential in pharmaceutical and material science applications. Its unique structure, featuring a trifluoromethyl group and a naphthalene derivative, makes it a subject of interest for researchers exploring novel bioactive molecules and advanced materials. The compound's CAS number 2229281-27-8 is frequently searched in academic and industrial databases, reflecting its growing relevance in synthetic chemistry.

The incorporation of fluorine atoms into organic molecules, such as 1,1,1-trifluoro-3-(4-methylnaphthalen-1-yl)propan-2-ol, is a trending topic due to fluorine's ability to enhance metabolic stability, lipophilicity, and bioavailability. This aligns with current research hotspots like fluorinated pharmaceuticals and sustainable chemistry. Users often search for "fluorinated propanol derivatives" or "naphthalene-based fluorinated compounds," highlighting the demand for specialized knowledge in this niche.

From a synthetic perspective, CAS 2229281-27-8 serves as a versatile intermediate. Its 4-methylnaphthalene moiety offers opportunities for further functionalization, making it valuable for designing small-molecule inhibitors or fluorescent probes. Recent studies emphasize the role of such compounds in drug discovery, particularly for targeting protein-protein interactions. The compound's trifluoromethyl group also contributes to its utility in agrochemical research, where fluorinated compounds are prized for their pest-resistant properties.

Environmental and regulatory considerations are another focus area. Researchers investigating green chemistry often explore safer alternatives to traditional solvents and reagents. While 1,1,1-trifluoro-3-(4-methylnaphthalen-1-yl)propan-2-ol is not classified as hazardous, its synthesis and handling require standard laboratory precautions. Queries like "biodegradability of fluorinated compounds" or "eco-friendly fluorination methods" reflect user concerns about sustainable practices.

In material science, the compound's aromatic system and fluorine content make it a candidate for developing organic electronic materials. Its potential applications in OLEDs (organic light-emitting diodes) or photovoltaic cells are under exploration, coinciding with the surge in searches for "fluorinated materials for energy storage." The compound's CAS 2229281-27-8 is thus a bridge between chemistry and cutting-edge technology.

Analytical characterization of 1,1,1-trifluoro-3-(4-methylnaphthalen-1-yl)propan-2-ol typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods are critical for quality control, especially when the compound is used as a building block in multi-step syntheses. Popular search terms like "NMR peaks for trifluoromethyl compounds" or "HPLC purification of fluorinated alcohols" underscore the technical queries surrounding this molecule.

In summary, 1,1,1-trifluoro-3-(4-methylnaphthalen-1-yl)propan-2-ol (CAS No. 2229281-27-8) exemplifies the intersection of fluorine chemistry and aromatic systems. Its applications span pharmaceuticals, agrochemicals, and advanced materials, addressing contemporary challenges in science and industry. As interest in tailored fluorination grows, this compound will likely remain a focal point for innovation and research.

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